molecular formula C19H25NO3 B299709 4-[5-(1-Adamantyl)-2-furoyl]morpholine

4-[5-(1-Adamantyl)-2-furoyl]morpholine

Cat. No. B299709
M. Wt: 315.4 g/mol
InChI Key: LKWMGHRJDNVHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(1-Adamantyl)-2-furoyl]morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields of research.

Scientific Research Applications

4-[5-(1-Adamantyl)-2-furoyl]morpholine has been studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity and can inhibit the growth of various cancer cell lines.

Mechanism of Action

The mechanism of action of 4-[5-(1-Adamantyl)-2-furoyl]morpholine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-[5-(1-Adamantyl)-2-furoyl]morpholine has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the expression of certain proteins that are involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[5-(1-Adamantyl)-2-furoyl]morpholine in lab experiments is its potent anti-cancer activity. This makes it an attractive compound for studying cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 4-[5-(1-Adamantyl)-2-furoyl]morpholine. One area of interest is in developing more efficient synthesis methods for this compound. Another area of interest is in studying its potential applications in other fields of research, such as neuroscience and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 4-[5-(1-Adamantyl)-2-furoyl]morpholine involves the reaction between 1-adamantylamine and 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the pure compound.

properties

Product Name

4-[5-(1-Adamantyl)-2-furoyl]morpholine

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

[5-(1-adamantyl)furan-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H25NO3/c21-18(20-3-5-22-6-4-20)16-1-2-17(23-16)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-2,13-15H,3-12H2

InChI Key

LKWMGHRJDNVHPW-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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